molecular formula C10H12N2 B14259430 N-(2-Methylbut-3-yn-2-yl)pyridin-3-amine CAS No. 169194-82-5

N-(2-Methylbut-3-yn-2-yl)pyridin-3-amine

Cat. No.: B14259430
CAS No.: 169194-82-5
M. Wt: 160.22 g/mol
InChI Key: SCWNVENXUPQBRM-UHFFFAOYSA-N
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Description

N-(2-Methylbut-3-yn-2-yl)pyridin-3-amine is a chemical compound with the molecular formula C10H12N2 It is characterized by the presence of a pyridine ring substituted with an amine group and a 2-methylbut-3-yn-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylbut-3-yn-2-yl)pyridin-3-amine typically involves the reaction of 3-aminopyridine with 2-methylbut-3-yn-2-yl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or ethyl acetate, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylbut-3-yn-2-yl)pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Potassium carbonate in toluene or ethyl acetate.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Methylbut-3-yn-2-yl)pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Methylbut-3-yn-2-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-butyn-2-amine: A structurally similar compound with a different substitution pattern on the pyridine ring.

    N-tert-butyl-2-methylbut-3-yn-2-amine: Another related compound with a tert-butyl group instead of the 2-methylbut-3-yn-2-yl group.

Uniqueness

N-(2-Methylbut-3-yn-2-yl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

169194-82-5

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

N-(2-methylbut-3-yn-2-yl)pyridin-3-amine

InChI

InChI=1S/C10H12N2/c1-4-10(2,3)12-9-6-5-7-11-8-9/h1,5-8,12H,2-3H3

InChI Key

SCWNVENXUPQBRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)NC1=CN=CC=C1

Origin of Product

United States

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